DL-Isoleucine

Description

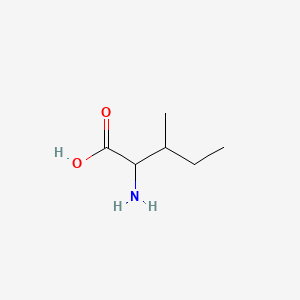

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPKZVBTJJNPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901480 | |

| Record name | 2-Amino-3-methyl-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glistening solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, White crystalline powder; odourless | |

| Record name | DL-Isoleucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20673 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (±)-erythro-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | dl-Isoleucine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1412/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

225.00 to 226.00 °C. @ 760.00 mm Hg | |

| Record name | (±)-erythro-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

21.4 mg/mL at 25 °C, Soluble in water; Insoluble in ether, Insoluble (in ethanol) | |

| Record name | (±)-erythro-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | dl-Isoleucine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1412/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

73-32-5, 443-79-8, 1509-34-8, 2095501-92-9, 3107-04-8 | |

| Record name | l-isoleucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-ISOLEUCINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-allo-Isoleucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoleucine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-3-methyl-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-allo-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-erythro-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

275 °C | |

| Record name | (±)-erythro-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Resolution of DL-Isoleucine: A Technical Guide for Researchers

A comprehensive overview of the historical discovery, synthesis, and resolution of DL-isoleucine, providing detailed experimental protocols and insights for researchers, scientists, and drug development professionals.

Introduction

Isoleucine, an essential alpha-amino acid, plays a crucial role in protein synthesis and various metabolic processes. Its discovery in the early 20th century marked a significant milestone in the field of biochemistry, contributing to a deeper understanding of protein structure and function. This technical guide delves into the history of the discovery of DL-isoleucine, its initial chemical synthesis, and the subsequent development of methods for resolving the racemic mixture into its biologically active stereoisomers. The document provides detailed experimental protocols from historical literature, quantitative data, and visual representations of the key processes to serve as a valuable resource for researchers in biochemistry and drug development.

The Discovery of Isoleucine by Felix Ehrlich

In 1903, the German chemist Felix Ehrlich first identified isoleucine as a new amino acid.[1] His seminal work, published in 1907 in the Berichte der Deutschen Chemischen Gesellschaft, detailed the isolation of this compound from the molasses of beet sugar.[2][3] Ehrlich's research was part of his broader investigation into the composition of proteins and the metabolic pathways of amino acids, which also led to his significant contributions to understanding the formation of fusel alcohols during fermentation.[2][3]

Experimental Protocol for the Isolation of Isoleucine from Molasses (Ehrlich, 1907)

-

Hydrolysis of Proteinaceous Material: The crude protein fraction from beet sugar molasses was subjected to acid hydrolysis to break down the proteins into their constituent amino acids. This was typically achieved by boiling the material with a strong acid, such as hydrochloric acid, for an extended period.

-

Removal of Excess Acid: After hydrolysis, the excess hydrochloric acid was neutralized, often by the addition of a base like sodium hydroxide or by distillation under reduced pressure.

-

Fractional Crystallization: The resulting mixture of amino acid hydrochlorides was then subjected to a meticulous process of fractional crystallization. This technique exploits the differences in solubility of the various amino acids to achieve separation. The process would have involved dissolving the mixture in a suitable solvent (likely water or aqueous ethanol) and allowing the solution to cool slowly, leading to the sequential crystallization of different amino acids.

-

Purification and Characterization: The crystalline fractions containing the new amino acid were further purified through repeated crystallizations. Ehrlich would have then characterized the isolated compound through elemental analysis to determine its empirical formula, and by studying its chemical properties, such as its melting point and optical rotation.

Ehrlich's meticulous work not only led to the discovery of isoleucine but also highlighted the isomeric nature of amino acids, with isoleucine being an isomer of the previously discovered leucine.

The First Chemical Synthesis of Isoleucine

Hot on the heels of its discovery, the first chemical synthesis of isoleucine was reported in 1905 by the French chemists Louis Bouveault and R. Locquin in the Comptes Rendus de l'Académie des Sciences. Their work provided crucial confirmation of the structure of isoleucine and demonstrated the power of organic synthesis in verifying the structures of natural products.

A more detailed and widely cited synthetic route for DL-isoleucine was later developed, starting from 2-bromobutane and diethyl malonate. This classic malonic ester synthesis provides a reliable method for the laboratory preparation of the racemic mixture.

Detailed Experimental Protocol for the Synthesis of DL-Isoleucine

The following protocol is a standard laboratory procedure for the synthesis of DL-isoleucine:

Step 1: Synthesis of Diethyl 2-sec-butylmalonate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 23 grams of sodium in 250 mL of absolute ethanol.

-

To the resulting sodium ethoxide solution, add 160 grams of diethyl malonate.

-

Heat the mixture to reflux and add 137 grams of 2-bromobutane dropwise over a period of 2 hours.

-

Continue refluxing the mixture for an additional 4-6 hours.

-

Distill off the excess ethanol.

-

Add 200 mL of water to the residue and separate the organic layer.

-

Wash the organic layer with water, dry it over anhydrous sodium sulfate, and distill under reduced pressure to obtain diethyl 2-sec-butylmalonate.

Step 2: Saponification and Decarboxylation to 2-sec-butylmalonic Acid

-

Reflux the diethyl 2-sec-butylmalonate with a solution of 80 grams of sodium hydroxide in 300 mL of water for 3 hours.

-

Acidify the cooled solution with concentrated hydrochloric acid.

-

Extract the resulting 2-sec-butylmalonic acid with diethyl ether.

-

Dry the ether extract and evaporate the solvent to yield the crude dicarboxylic acid.

-

Heat the crude acid at 150-160 °C until the evolution of carbon dioxide ceases to yield 3-methylpentanoic acid.

Step 3: Bromination to α-Bromo-3-methylpentanoic Acid

-

In a flask protected from light, mix 116 grams of 3-methylpentanoic acid with 180 grams of bromine.

-

Add a small amount of red phosphorus as a catalyst.

-

Heat the mixture gently on a water bath until the reaction starts, then maintain the temperature at 60-70 °C for 8-10 hours.

-

Remove the excess bromine by passing a stream of dry air through the warm mixture.

-

Distill the residue under reduced pressure to obtain α-bromo-3-methylpentanoic acid.

Step 4: Amination to DL-Isoleucine

-

In a sealed tube or a pressure vessel, heat 195 grams of α-bromo-3-methylpentanoic acid with 500 mL of concentrated aqueous ammonia at 100 °C for 6 hours.

-

Cool the reaction mixture and evaporate it to dryness under reduced pressure.

-

Dissolve the residue in a small amount of hot water and add ethanol to precipitate the DL-isoleucine.

-

Collect the crystals by filtration, wash with ethanol, and dry.

Table 1: Quantitative Data for the Synthesis of DL-Isoleucine

| Step | Reactants | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |

| 1 | Diethyl malonate, 2-bromobutane | Diethyl 2-sec-butylmalonate | 216.28 | 216.28 |

| 2 | Diethyl 2-sec-butylmalonate | 3-Methylpentanoic acid | 116.16 | 116.16 |

| 3 | 3-Methylpentanoic acid, Bromine | α-Bromo-3-methylpentanoic acid | 195.05 | 195.05 |

| 4 | α-Bromo-3-methylpentanoic acid, Ammonia | DL-Isoleucine | 131.17 | 131.17 |

Note: The theoretical yields are calculated based on a 1:1 molar ratio from the primary reactant.

Resolution of DL-Isoleucine

The synthetic methods for isoleucine produce a racemic mixture (DL-isoleucine), which contains equal amounts of the D- and L-enantiomers. As the biological activity is typically associated with the L-form, the resolution of this racemic mixture is a critical step for its use in biological and pharmaceutical applications. In the early 20th century, two primary methods were employed for the resolution of racemic amino acids: fractional crystallization of diastereomeric salts and enzymatic resolution.

Fractional Crystallization of Diastereomeric Salts

This classical method, pioneered by chemists like Emil Fischer, involves the reaction of the racemic amino acid (or a derivative) with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. Alkaloids such as brucine and strychnine were commonly used as resolving agents.

dot

References

A Technical Guide to the Stereoisomers and Chirality of DL-Isoleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucine, an essential α-amino acid, plays a critical role in protein synthesis and various metabolic pathways. Its structure is unique among the common amino acids as it possesses two chiral centers, giving rise to four distinct stereoisomers. This complexity has significant implications in fields ranging from fundamental biochemistry to pharmaceutical development, where stereochemistry can dictate biological activity, efficacy, and safety. This technical guide provides an in-depth exploration of the stereoisomers of DL-Isoleucine, their physicochemical properties, and detailed methodologies for their analysis and separation.

The Four Stereoisomers of Isoleucine

The presence of two stereogenic centers in isoleucine, at the α-carbon (C2) and the β-carbon (C3), results in the existence of four stereoisomers. These are classified into two pairs of enantiomers and two pairs of diastereomers.

-

L-Isoleucine (2S, 3S): The naturally occurring and proteogenic isomer.

-

D-Isoleucine (2R, 3R): The enantiomer of L-Isoleucine.

-

L-allo-Isoleucine (2S, 3R): A diastereomer of L-Isoleucine.

-

D-allo-Isoleucine (2R, 3S): The enantiomer of L-allo-Isoleucine and a diastereomer of L-Isoleucine.

The relationship between these stereoisomers can be visualized as follows:

Physicochemical Properties of Isoleucine Stereoisomers

The subtle differences in the three-dimensional arrangement of atoms among the isoleucine stereoisomers lead to distinct physicochemical properties. These differences are crucial for their separation and can influence their biological activities.

| Property | L-Isoleucine (2S, 3S) | D-Isoleucine (2R, 3R) | L-allo-Isoleucine (2S, 3R) | D-allo-Isoleucine (2R, 3S) |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₃NO₂ | C₆H₁₃NO₂ | C₆H₁₃NO₂ |

| Molecular Weight ( g/mol ) | 131.17 | 131.17 | 131.17 | 131.17 |

| Melting Point (°C) | 284 (decomposes)[1] | No specific data found | ~285 | 291 (decomposes)[2] |

| Specific Rotation [α]D | +40.6° (c=4.6 in 6.1N HCl) | -39.0° to -41.0° (c=5 in 5M aq. HCl)[3] | No specific data found | -38° (in 6N HCl) |

| Water Solubility (g/L at 25°C) | 41.2 | No specific data found | 34.4 | Slightly soluble |

Note: Solubility can be highly dependent on pH.

Experimental Protocols for Separation and Analysis

The separation and quantification of isoleucine stereoisomers are critical for various research and development applications. The following sections detail the methodologies for key analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers. This can be achieved through the use of a chiral stationary phase (CSP) or by derivatizing the analytes with a chiral reagent to form diastereomers that can be separated on a conventional achiral column.

Experimental Workflow for Chiral HPLC:

Detailed Protocol for HPLC Separation of Derivatized Isoleucine Stereoisomers:

-

Derivatization:

-

Dissolve a known amount of the DL-Isoleucine sample in a suitable buffer (e.g., 0.1 M sodium bicarbonate).

-

Add a molar excess of a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

-

Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).

-

Quench the reaction by adding an acid (e.g., 2 M HCl).

-

Dilute the sample with the mobile phase to the desired concentration for injection.

-

-

HPLC Conditions:

-

Column: A C18 reversed-phase column is typically used for the separation of the diastereomeric derivatives.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is commonly employed. A typical gradient might start at 10% acetonitrile and increase to 50% over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV detection at a wavelength where the dinitrophenyl group of the derivative absorbs strongly (e.g., 340 nm). Mass spectrometry can also be used for more sensitive and specific detection.

-

-

Data Analysis:

-

Identify the peaks corresponding to the four diastereomeric derivatives based on their retention times, which should be distinct.

-

Integrate the area of each peak to determine the relative abundance of each stereoisomer in the original sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between diastereomers. The different spatial arrangements of atoms in diastereomers result in distinct chemical shifts and coupling constants in their NMR spectra. While enantiomers are indistinguishable by standard NMR, the use of chiral shift reagents can induce chemical shift differences.

Detailed Protocol for NMR Analysis of Isoleucine Diastereomers:

-

Sample Preparation:

-

Dissolve the isoleucine sample (or a derivative) in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

-

For distinguishing enantiomers, a chiral shift reagent (e.g., a lanthanide complex) can be added to the sample.

-

-

NMR Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Key parameters to optimize include the number of scans, relaxation delay, and acquisition time to ensure good signal-to-noise and resolution.

-

Two-dimensional NMR experiments, such as COSY and HSQC, can be used to aid in the assignment of proton and carbon signals.

-

-

Data Analysis:

-

Analyze the chemical shifts and coupling constants of the protons and carbons, particularly those at and near the chiral centers (Cα and Cβ).

-

Diastereomers will exhibit different chemical shifts for the Cα-H and Cβ-H protons and their attached carbons.

-

The coupling constants between these protons can also differ, providing further structural information.

-

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and requires only small sample volumes, making it an excellent technique for the enantioseparation of amino acids. Chiral selectors are added to the background electrolyte to facilitate the separation of enantiomers.

Detailed Protocol for Capillary Electrophoresis of Isoleucine Enantiomers:

-

Capillary and Electrolyte Preparation:

-

Use a fused-silica capillary. Before first use, and daily, rinse the capillary with 1 M NaOH, followed by deionized water, and finally the background electrolyte.

-

Prepare a background electrolyte containing a buffer (e.g., phosphate or borate buffer) at a specific pH.

-

Add a chiral selector to the background electrolyte. Common chiral selectors for amino acid enantioseparation include cyclodextrins (e.g., β-cyclodextrin) or crown ethers.

-

-

Sample Injection and Separation:

-

Dissolve the DL-Isoleucine sample in the background electrolyte or a compatible low-conductivity buffer.

-

Inject the sample into the capillary using either hydrodynamic or electrokinetic injection.

-

Apply a high voltage across the capillary to initiate the electrophoretic separation. The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities.

-

-

Detection and Data Analysis:

-

Detect the separated enantiomers as they pass a detector window, typically using UV absorbance.

-

The migration times of the two enantiomers will be different, allowing for their identification and quantification based on peak area.

-

Conclusion

The stereochemistry of DL-Isoleucine presents both a challenge and an opportunity in scientific research and drug development. A thorough understanding of the properties of its four stereoisomers and the application of robust analytical techniques for their separation and characterization are essential. The methodologies and data presented in this guide provide a comprehensive resource for professionals working with this important amino acid, enabling more precise and reliable scientific outcomes.

References

An In-Depth Technical Guide to the DL-Isoleucine Biosynthesis Pathway in E. coli

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DL-isoleucine biosynthesis pathway in Escherichia coli, a critical pathway for the production of this essential branched-chain amino acid. This document details the enzymatic steps, genetic regulation, and quantitative kinetic parameters of the pathway. Furthermore, it offers detailed experimental protocols for the study of this pathway, including enzyme assays, metabolite analysis, and genetic manipulation techniques.

The Core Biosynthesis Pathway

The biosynthesis of L-isoleucine in E. coli is a five-step enzymatic pathway that converts L-threonine to L-isoleucine. This pathway is part of the larger branched-chain amino acid (BCAA) biosynthesis network, sharing several enzymes with the valine and leucine synthesis pathways. The initial substrate, L-threonine, is itself synthesized from aspartate.

The key enzymes and their corresponding genes in the E. coli isoleucine biosynthesis pathway are:

-

Threonine deaminase (IlvA): Catalyzes the deamination of L-threonine to α-ketobutyrate. This is the first committed step of the pathway.

-

Acetohydroxy acid synthase (AHAS) (IlvB, IlvI, IlvG): This enzyme exists in three isozymic forms (AHAS I, II, and III) and catalyzes the condensation of α-ketobutyrate with pyruvate to form α-aceto-α-hydroxybutyrate.

-

Acetohydroxy acid isomeroreductase (IlvC): Catalyzes the simultaneous isomerization and reduction of α-aceto-α-hydroxybutyrate to α,β-dihydroxy-β-methylvalerate.

-

Dihydroxy-acid dehydratase (IlvD): Catalyzes the dehydration of α,β-dihydroxy-β-methylvalerate to α-keto-β-methylvalerate.

-

Branched-chain amino acid aminotransferase (IlvE): Catalyzes the final step, the transamination of α-keto-β-methylvalerate with glutamate as the amino donor to produce L-isoleucine.

Below is a diagram illustrating the core enzymatic steps of the L-isoleucine biosynthesis pathway.

The Enigmatic Role of DL-Isoleucine in Protein Architecture and Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoleucine, a branched-chain amino acid (BCAA), is a fundamental component of proteins, contributing significantly to their hydrophobic core and overall stability. While the L-enantiomer is the canonical building block incorporated during ribosomal protein synthesis, the presence and impact of its stereoisomer, D-isoleucine, introduces a layer of complexity with profound implications for protein structure, folding, and function. This technical guide provides an in-depth exploration of the function of DL-isoleucine in protein structure and folding, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways. Understanding the influence of this stereoisomeric pair is critical for researchers in protein engineering, drug development, and the study of diseases associated with protein misfolding.

The Dichotomy of Isoleucine Stereoisomers in Protein Structure

L-Isoleucine, with its sec-butyl side chain, is a hydrophobic amino acid that plays a crucial role in the formation and stabilization of the hydrophobic cores of globular proteins.[1][2] Its branched nature restricts conformational flexibility, contributing to the rigidity and stability of folded structures.[1] L-Isoleucine, along with other BCAAs like leucine and valine, forms clusters that are critical for impeding water penetration into the protein interior, thereby protecting the hydrogen bond networks that maintain secondary and tertiary structures.[2]

In stark contrast, the incorporation of D-isoleucine into a polypeptide chain, which is a non-natural event in ribosomal protein synthesis, can have significant and often disruptive effects on protein architecture. The altered stereochemistry at the α-carbon forces the side chain into a different orientation, which can lead to steric clashes and disrupt the precise packing of the hydrophobic core.[3] This can result in localized unfolding or even global destabilization of the protein. However, in some contexts, particularly in peptides, the inclusion of D-amino acids, including D-isoleucine, can confer resistance to proteolytic degradation, a property of significant interest in drug development.

Quantitative Insights into the Impact of DL-Isoleucine

While specific quantitative data for the incorporation of DL-isoleucine is limited, studies on the effects of D-amino acid substitutions in general provide valuable insights. The impact on protein stability is typically quantified by changes in the Gibbs free energy of unfolding (ΔΔG), melting temperature (Tm), and folding/unfolding kinetics.

| Parameter | Effect of D-Amino Acid Substitution (General) | Reference |

| Gibbs Free Energy of Unfolding (ΔΔG) | Generally destabilizing (positive ΔΔG), but can be stabilizing in specific contexts (e.g., Gly to D-Ala substitutions at helix C-termini). | |

| Melting Temperature (Tm) | Often leads to a decrease in Tm, indicating reduced thermal stability. | |

| Folding/Unfolding Rates | Can either increase or decrease folding and unfolding rates depending on the specific mutation and its location within the protein structure. For example, some D-amino acid substitutions have been shown to primarily decrease the unfolding rate. |

Note: Specific quantitative data for DL-Isoleucine is an active area of research. The values presented are generalizations from studies on other D-amino acids.

Signaling Pathways and Cellular Responses

While a direct signaling pathway exclusively governing the role of DL-isoleucine in protein folding has not been elucidated, both L-isoleucine and the cellular stress caused by misfolded proteins (which can be induced by D-amino acid incorporation) are linked to critical signaling networks.

L-Isoleucine and the mTOR Pathway: L-Isoleucine, as an essential amino acid, is a key regulator of the mTOR (mammalian target of rapamycin) signaling pathway. The mTOR pathway is a central controller of cell growth, proliferation, and protein synthesis. Leucine is the most potent BCAA activator of mTORC1, but isoleucine also independently stimulates this pathway, promoting protein synthesis.

D-Isoleucine, Misfolded Proteins, and the Unfolded Protein Response (UPR): The incorporation of D-isoleucine can lead to protein misfolding, which triggers a cellular stress response known as the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore protein homeostasis in the endoplasmic reticulum (ER). Three main branches of the UPR are initiated by the sensors IRE1, PERK, and ATF6. Chronic activation of the UPR due to persistent misfolding can ultimately lead to apoptosis (programmed cell death).

Experimental Protocols for Studying DL-Isoleucine Incorporation

Investigating the effects of DL-isoleucine on protein structure and folding requires a combination of techniques to introduce the non-canonical amino acid and to characterize the resulting protein.

Incorporation of DL-Isoleucine

a. Site-Directed Mutagenesis: To incorporate D-isoleucine at a specific site, nonsense suppression methodologies are commonly employed. This involves mutating the codon of interest in the gene to a stop codon (e.g., the amber codon, UAG).

b. Cell-Free Protein Synthesis (CFPS): The mutated gene is then expressed in a cell-free system supplemented with an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for D-isoleucine and recognizes the introduced stop codon. This allows for the site-specific incorporation of D-isoleucine during protein synthesis.

Characterization Techniques

a. Mass Spectrometry for Incorporation Verification:

-

Protocol:

-

The purified protein is subjected to proteolytic digestion (e.g., with trypsin).

-

The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass of the peptide containing the incorporated D-isoleucine will be identical to the L-isoleucine-containing peptide. However, specialized MS techniques, such as those employing chiral chromatography or specific fragmentation patterns, can be used to distinguish between the stereoisomers.

-

b. Circular Dichroism (CD) Spectroscopy for Secondary Structure and Stability Analysis:

-

Protocol for Thermal Denaturation:

-

The protein sample is placed in a CD spectropolarimeter.

-

The CD signal at a wavelength sensitive to secondary structure (e.g., 222 nm for α-helices) is monitored as the temperature is gradually increased.

-

The resulting melting curve can be used to determine the melting temperature (Tm), a measure of thermal stability.

-

-

Protocol for Chemical Denaturation:

-

A series of protein samples are prepared with increasing concentrations of a chemical denaturant (e.g., urea or guanidinium chloride).

-

The CD spectrum of each sample is recorded.

-

The change in the CD signal as a function of denaturant concentration is used to calculate the Gibbs free energy of unfolding (ΔG).

-

c. Differential Scanning Calorimetry (DSC) for Thermodynamic Analysis:

-

Protocol:

-

A solution of the protein and a matched buffer reference are placed in the DSC instrument.

-

Both are heated at a constant rate.

-

The instrument measures the difference in heat capacity between the sample and the reference.

-

The resulting thermogram provides the Tm, the calorimetric enthalpy of unfolding (ΔH), and the change in heat capacity (ΔCp).

-

d. Stopped-Flow Spectroscopy for Folding Kinetics:

-

Protocol:

-

The unfolded protein (in high denaturant) and a refolding buffer are rapidly mixed in a stopped-flow apparatus.

-

The change in a spectroscopic signal (e.g., CD or fluorescence) is monitored over time (milliseconds to seconds).

-

The kinetic trace is fitted to an appropriate model to determine the folding rate constants.

-

Conclusion and Future Directions

The stereochemistry of isoleucine plays a critical, albeit often overlooked, role in determining the structure, stability, and folding of proteins. While L-isoleucine is a key contributor to the hydrophobic core, the incorporation of D-isoleucine can introduce significant structural perturbations. The ability to site-specifically introduce D-isoleucine provides a powerful tool for probing the principles of protein folding and for engineering proteins with novel properties, such as enhanced resistance to proteolysis.

Future research should focus on generating more specific quantitative data on the thermodynamic and kinetic consequences of DL-isoleucine incorporation in a variety of protein scaffolds. Furthermore, elucidating the detailed cellular responses to the presence of D-amino acid-containing proteins will provide deeper insights into protein quality control mechanisms and their role in health and disease. For drug development professionals, harnessing the unique properties of D-amino acids, including D-isoleucine, holds promise for the design of more stable and effective therapeutic peptides and proteins.

References

- 1. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alan-cooper.org.uk [alan-cooper.org.uk]

- 3. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crossroads of Chirality: An In-depth Technical Guide to the Metabolic Fate of DL-Isoleucine in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucine, a branched-chain amino acid (BCAA), is an essential nutrient for mammals, playing a critical role in protein synthesis, energy homeostasis, and cellular signaling. As an enantiomeric molecule, isoleucine exists in two forms: L-isoleucine and D-isoleucine. While L-isoleucine is the proteogenic isomer actively incorporated into polypeptides and participating in central metabolic pathways, the metabolic significance of D-isoleucine is less understood, primarily centering on its catabolism by D-amino acid oxidase. This technical guide provides a comprehensive overview of the metabolic fate of both D- and L-isoleucine in mammalian cells, detailing the enzymatic processes, quantitative data, experimental methodologies, and the intricate signaling networks they influence.

The Metabolic Pathway of D-Isoleucine

The metabolism of D-isoleucine in mammals is primarily a catabolic process mediated by the peroxisomal flavoenzyme, D-amino acid oxidase (DAO).[1] DAO catalyzes the oxidative deamination of various D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[2][3]

The reaction is as follows:

D-Isoleucine + O₂ + H₂O → α-keto-β-methylvalerate + NH₃ + H₂O₂

While DAO exhibits broad substrate specificity, its activity towards D-isoleucine is established, though detailed kinetic parameters for the mammalian enzyme are not extensively reported.[3] The resulting α-keto-β-methylvalerate can potentially enter the catabolic pathway of L-isoleucine, but its conversion efficiency and primary metabolic fate require further investigation. There is no direct evidence for a significant enzymatic conversion of D-isoleucine to L-isoleucine in mammalian cells.

Diagram 1: Metabolic Fate of D-Isoleucine

Caption: Oxidative deamination of D-Isoleucine by D-Amino Acid Oxidase.

The Catabolic Pathway of L-Isoleucine

The breakdown of L-isoleucine is a multi-step process occurring primarily in the mitochondria of various tissues, particularly skeletal muscle. This pathway is both glucogenic and ketogenic , meaning its intermediates can be used for glucose synthesis and ketone body formation, respectively.

The catabolism of L-isoleucine can be divided into three main stages:

-

Initial Transamination and Oxidative Decarboxylation: This common pathway is shared with the other BCAAs, leucine and valine.

-

Specific Oxidation Pathway: A series of reactions unique to isoleucine catabolism.

-

Final Product Formation: Generation of acetyl-CoA and propionyl-CoA.

Initial Transamination and Oxidative Decarboxylation

The first step is a reversible transamination catalyzed by branched-chain aminotransferase (BCAT) , which exists in both mitochondrial (BCAT2) and cytosolic (BCAT1) isoforms. This reaction transfers the amino group from L-isoleucine to α-ketoglutarate, forming α-keto-β-methylvalerate and glutamate.

L-Isoleucine + α-ketoglutarate ⇌ α-keto-β-methylvalerate + Glutamate

Subsequently, the branched-chain α-keto acid dehydrogenase (BCKD) complex , a multi-enzyme complex located on the inner mitochondrial membrane, catalyzes the irreversible oxidative decarboxylation of α-keto-β-methylvalerate to form α-methylbutyryl-CoA.

α-keto-β-methylvalerate + NAD⁺ + CoA-SH → α-methylbutyryl-CoA + NADH + H⁺ + CO₂

Specific Oxidation Pathway and Final Product Formation

α-methylbutyryl-CoA then undergoes a series of reactions analogous to fatty acid β-oxidation, ultimately yielding acetyl-CoA and propionyl-CoA.

The subsequent conversion of propionyl-CoA to succinyl-CoA, an intermediate of the citric acid cycle, is what confers the glucogenic property to isoleucine. This conversion involves two key enzymes: propionyl-CoA carboxylase and methylmalonyl-CoA mutase .

Diagram 2: Catabolic Pathway of L-Isoleucine

Caption: Overview of L-Isoleucine catabolism leading to ketogenic and glucogenic precursors.

Quantitative Data on Isoleucine Metabolism

Quantitative understanding of enzyme kinetics is crucial for modeling metabolic flux and understanding the regulation of isoleucine metabolism. The following tables summarize available kinetic data for key enzymes in the L-isoleucine catabolic pathway. Data for D-amino acid oxidase with D-isoleucine is limited.

Table 1: Kinetic Parameters of Key Enzymes in L-Isoleucine Catabolism

| Enzyme | Substrate | Km (mM) | Vmax or kcat | Organism/Tissue | Reference |

| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 0.29 | - | Human Fibroblasts | [4] |

| ATP | 0.08 | - | Human Fibroblasts | ||

| Bicarbonate | 3.0 | - | Human Fibroblasts | ||

| Methylmalonyl-CoA Mutase (MCM) | L-methylmalonyl-CoA | - | - | Human | |

| Adenosylcobalamin (Cofactor) | Increased in mutations | Varies with mutation | Human |

Experimental Protocols

A variety of experimental techniques are employed to study the metabolic fate of isoleucine. Below are outlines of key protocols.

D-Amino Acid Oxidase (DAO) Activity Assay

Principle: DAO activity can be measured by monitoring the consumption of oxygen or the production of hydrogen peroxide or the α-keto acid. A common method is a coupled enzymatic assay.

Protocol Outline (Coupled Assay for H₂O₂ production):

-

Reaction Mixture: Prepare a reaction buffer containing a D-amino acid substrate (e.g., D-isoleucine), horseradish peroxidase (HRP), and a chromogenic HRP substrate (e.g., o-dianisidine or Amplex Red).

-

Enzyme Addition: Initiate the reaction by adding the cell or tissue lysate containing DAO.

-

Measurement: Monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen chromogenic substrate. The rate of color or fluorescence development is proportional to the DAO activity.

-

Standard Curve: Generate a standard curve using known concentrations of H₂O₂ to quantify the amount produced.

Branched-Chain Aminotransferase (BCAT) Activity Assay

Principle: BCAT activity is typically measured by a coupled enzymatic assay that monitors the production of glutamate or the specific α-keto acid.

Protocol Outline (Coupled Assay for Glutamate production):

-

Reaction Mixture: Prepare a reaction buffer containing L-isoleucine, α-ketoglutarate, and glutamate dehydrogenase (GDH), and NADH.

-

Enzyme Addition: Initiate the reaction by adding the cell or tissue lysate containing BCAT.

-

Measurement: The glutamate produced by BCAT is a substrate for GDH, which oxidizes NADH to NAD⁺. Monitor the decrease in absorbance at 340 nm over time. The rate of NADH disappearance is proportional to BCAT activity.

Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex Activity Assay

Principle: BCKD activity is determined by measuring the rate of NADH production or the release of ¹⁴CO₂ from a radiolabeled α-keto acid substrate.

Protocol Outline (Spectrophotometric Assay):

-

Enzyme Extraction: Isolate mitochondria from cells or tissues.

-

Reaction Mixture: Prepare a reaction buffer containing the α-keto acid substrate (α-keto-β-methylvalerate), CoA, and NAD⁺.

-

Measurement: Monitor the increase in absorbance at 340 nm due to the production of NADH. The rate of NADH formation is proportional to BCKD activity.

-

Total vs. Active Enzyme: The total activity can be measured after dephosphorylating the complex with a phosphatase.

Stable Isotope Tracing of Isoleucine Metabolism

Principle: This powerful technique allows for the quantitative analysis of metabolic flux through the isoleucine catabolic pathway. Cells are cultured in media containing a stable isotope-labeled isoleucine (e.g., ¹³C₆-L-isoleucine), and the incorporation of the isotope into downstream metabolites is measured by mass spectrometry.

Experimental Workflow:

-

Cell Culture: Culture mammalian cells in a defined medium.

-

Isotope Labeling: Replace the standard medium with a medium containing the stable isotope-labeled isoleucine for a specific duration.

-

Metabolite Extraction: Quench metabolism rapidly and extract intracellular metabolites.

-

LC-MS/MS Analysis: Separate and quantify the labeled and unlabeled metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Flux Analysis: Use metabolic flux analysis software to calculate the rates of metabolic reactions.

Diagram 3: Experimental Workflow for Stable Isotope Tracing

Caption: Workflow for analyzing isoleucine metabolism using stable isotope labeling.

Signaling Pathways Influenced by Isoleucine

L-isoleucine and its metabolites are not merely metabolic intermediates but also act as signaling molecules that regulate key cellular processes, including protein synthesis, insulin signaling, and gene expression.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation. L-isoleucine, along with other BCAAs, can activate the mTOR complex 1 (mTORC1), leading to the phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This promotes protein synthesis and cell growth.

Experimental Protocol: Western Blot Analysis of mTOR Signaling

-

Cell Treatment: Treat cells with varying concentrations of L-isoleucine.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total mTOR, S6K1, and 4E-BP1.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. The ratio of phosphorylated to total protein indicates the activation state of the pathway.

Diagram 4: Isoleucine and mTORC1 Signaling

Caption: Activation of the mTORC1 signaling pathway by L-Isoleucine.

Insulin Signaling

The relationship between BCAAs and insulin signaling is complex. While acute administration of isoleucine can stimulate glucose uptake in muscle, chronically elevated levels of BCAAs are associated with insulin resistance. Isoleucine can modulate the insulin signaling pathway at various points, including the phosphorylation of insulin receptor substrate (IRS) proteins and the activation of Akt.

Experimental Protocol: Analysis of Insulin Signaling

-

Cell Treatment: Treat cells with insulin in the presence or absence of L-isoleucine.

-

Western Blot Analysis: Perform western blotting as described for the mTOR pathway, using antibodies against phosphorylated and total forms of key insulin signaling proteins such as the insulin receptor, IRS-1, and Akt.

-

Glucose Uptake Assay: Measure the uptake of radiolabeled glucose (e.g., 2-deoxy-D-[³H]glucose) to assess the functional outcome of changes in insulin signaling.

Conclusion

The metabolic fate of DL-isoleucine in mammalian cells is a tale of two isomers with distinct yet interconnected pathways. L-isoleucine serves as a vital building block and a significant contributor to cellular energy and signaling, with its catabolism finely regulated to meet the cell's needs. The metabolism of D-isoleucine, while less prominent, highlights the cellular machinery for handling non-proteogenic amino acids. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental methodologies, is essential for researchers in metabolic diseases, nutrition, and drug development. Future investigations into the precise kinetics of D-isoleucine metabolism and the intricate crosstalk between isoleucine metabolites and cellular signaling networks will undoubtedly unveil new therapeutic targets and strategies for a range of metabolic disorders.

References

An In-depth Technical Guide to DL-Isoleucine as a Non-Proteinogenic Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding DL-Isoleucine

Isoleucine is a branched-chain, aliphatic α-amino acid essential for protein synthesis and various metabolic functions in humans.[1][2] While the proteinogenic form is L-Isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid), the term DL-Isoleucine refers to a racemic mixture containing equal amounts of D-Isoleucine and L-Isoleucine. This mixture is typically a product of chemical synthesis.[3]

As a non-proteinogenic amino acid, D-Isoleucine is not encoded by the standard genetic code for incorporation into proteins during ribosomal translation.[4] However, non-proteinogenic amino acids, including the stereoisomers of isoleucine, are of significant interest in research and drug development. They serve as metabolic intermediates, biomarkers for disease, and building blocks for novel synthetic compounds.[5] Isoleucine has four stereoisomers due to its two chiral centers: L-Isoleucine (2S, 3S), D-Isoleucine (2R, 3R), L-alloisoleucine (2S, 3R), and D-alloisoleucine (2R, 3S). The detection of alloisoleucine in plasma, for instance, is a key diagnostic marker for Maple Syrup Urine Disease (MSUD).

This guide provides a technical overview of DL-Isoleucine, focusing on its synthesis, metabolic pathways, experimental protocols, and applications in scientific research.

Physicochemical and Quantitative Data

The properties of DL-Isoleucine are summarized below. This data is crucial for experimental design, including solvent preparation and analytical characterization.

| Property | Value | Reference |

| Synonyms | DL-ISOLEUCINE, 2-Amino-3-methylpentanoic acid | |

| CAS Number | 443-79-8 | |

| Molecular Formula | C6H13NO2 | |

| Molecular Weight | 131.17 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | ~290 °C (decomposes at 278–280°C) | |

| Boiling Point | 225.8 ± 23.0 °C (Predicted) | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Water Solubility | 20 mg/mL (requires sonication) | |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |

| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month |

Chemical Synthesis of DL-Isoleucine

DL-Isoleucine is not typically produced through biological fermentation, which yields the L-isomer. Instead, it is prepared via multi-step chemical synthesis. The following workflow outlines a common laboratory-scale synthesis protocol.

Caption: Workflow for the chemical synthesis of DL-Isoleucine.

Detailed Experimental Protocol for Synthesis

The following protocol is adapted from established chemical synthesis methods.

Step 1: Diethyl sec-butylmalonate Synthesis

-

In a 2-liter three-necked flask, dissolve 35 g of sodium in 700 ml of absolute ethanol.

-

Once the sodium has fully reacted, equip the flask with a stirrer, dropping funnel, and reflux condenser.

-

Heat the solution and add 250 g of diethyl malonate with stirring.

-

Subsequently, add 210 g of sec-butyl bromide at a rate that maintains gentle reflux.

-

Stir and reflux the mixture for 48 hours.

-

Remove the ethanol by distillation. Treat the residue with 200 ml of water.

-

Separate the ester layer and purify by distillation. Collect the fraction boiling at 110–120°C/18–20 mm. The expected yield is 274–278 g.

Step 2: α-Bromo-β-methylvaleric Acid Synthesis

-

The previously synthesized diethyl sec-butylmalonate is brominated.

-

The resulting product is decarboxylated by refluxing for 5 hours in an oil bath heated to 130°C.

-

The bromo acid is then separated from the aqueous layer and purified by distillation. The fraction distilling at 125–140°C/18–20 mm is collected. The expected yield is approximately 150.5 g.

Step 3: Amination to DL-Isoleucine

-

Add 150 g of α-bromo-β-methylvaleric acid to 645 ml of technical ammonium hydroxide in a 1.5-liter flask.

-

Seal the flask and let it stand at room temperature for one week.

-

Remove the stopper and heat the mixture on a steam cone overnight to drive off excess ammonia.

-

Concentrate the aqueous solution under reduced pressure to about 300 ml.

-

Cool the mixture to 15°C to allow crystals of DL-Isoleucine to form. Collect the crystals by filtration.

Step 4: Purification by Recrystallization

-

Wash the crude crystals with 40 ml of ethanol and dry.

-

Dissolve the crude product (approx. 65 g) in 850 ml of water heated to 95°C.

-

Decolorize the solution with activated charcoal (e.g., Norit) for 30 minutes and filter while hot.

-

Add 425 ml of 95% ethanol to the hot filtrate and place it in an ice chest overnight to crystallize.

-

Collect the pure product by filtration. A second crop can be obtained by concentrating the mother liquor. The total yield is approximately 50 g (49%).

Metabolic Pathways and Biological Significance

While L-Isoleucine is a building block for proteins, both D- and L-isomers can be metabolized. In humans, L-Isoleucine is an essential amino acid that is both glucogenic and ketogenic. After transamination, its carbon skeleton is catabolized into acetyl-CoA and propionyl-CoA, which can enter the TCA cycle.

The metabolism of D-amino acids is less common in mammals but well-documented in microorganisms like Pseudomonas putida. This bacterium utilizes distinct pathways for D- and L-isoleucine catabolism.

Caption: Catabolic pathways of L- and D-Isoleucine.

Role in Metabolic Health and Disease

Recent research highlights the distinct metabolic effects of the branched-chain amino acids (BCAAs).

-

Insulin Resistance: High dietary levels of isoleucine are associated with a greater body mass index (BMI) in humans. Conversely, restricting dietary isoleucine in mice improves insulin sensitivity and reduces adiposity, suggesting a key role in regulating metabolic health.

-

Cancer Research: The role of BCAAs in cancer is complex and context-dependent. One study found that high-dose isoleucine supplementation inhibited the growth of non-small cell lung cancer (NSCLC) by stabilizing the tumor suppressor PTEN in the nucleus, independent of the classical mTORC1 signaling pathway.

-

Drug Development: As a non-proteinogenic amino acid, DL-Isoleucine and its isomers serve as chiral building blocks for synthesizing novel pharmaceutical compounds. The unique stereochemistry can be exploited to create peptides with altered conformations and stability or small molecules with specific receptor interactions.

Experimental Protocols for Analysis

Analyzing DL-Isoleucine and its isomers in biological or synthetic samples requires robust analytical techniques. Amino acid analysis is a fundamental procedure in this context.

General Protocol for Amino Acid Analysis via HPLC

This protocol outlines a common workflow for quantifying amino acids, including isoleucine isomers, using High-Performance Liquid Chromatography (HPLC) after pre-column derivatization.

Caption: Experimental workflow for amino acid analysis by HPLC.

Methodology:

-

Sample Preparation:

-

For free amino acids, deproteinize the sample (e.g., plasma) by adding sulfosalicylic acid or by ultrafiltration.

-

For total amino acid content (protein-bound), perform acid hydrolysis by incubating the sample in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.

-

-

Derivatization:

-

Amino acids are derivatized to make them detectable by UV or fluorescence detectors.

-

PITC (Phenylisothiocyanate) Method: React the amino acid sample with PITC under basic conditions to form phenylthiocarbamyl (PTC) derivatives. These are then separated and detected by UV absorbance.

-

Fmoc-Cl (9-fluorenylmethyl chloroformate) Method: React the sample with Fmoc-Cl to form highly fluorescent derivatives.

-

-

HPLC Separation:

-

Inject the derivatized sample into a reversed-phase HPLC column (e.g., C18).

-

Use a gradient elution system, typically with an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile), to separate the amino acid derivatives. Chiral columns may be required to separate stereoisomers.

-

-

Detection and Quantification:

-

Monitor the column effluent with a UV detector (for PITC derivatives) or a fluorescence detector (for Fmoc derivatives).

-

Identify and quantify each amino acid by comparing its retention time and peak area to those of known standards run under the same conditions.

-

Conclusion

DL-Isoleucine, as a racemic mixture of a non-proteinogenic and a proteinogenic amino acid, holds a unique position in biochemical research and synthetic chemistry. While L-Isoleucine is fundamental to life, its stereoisomers provide valuable tools for diagnosing diseases, understanding metabolic regulation, and developing novel therapeutics. The detailed protocols for its synthesis and analysis provided in this guide serve as a foundation for professionals seeking to explore the multifaceted roles of this and other non-canonical amino acids in drug discovery and biomedical science.

References

- 1. Synthesis of DL-Isoleucine_Chemicalbook [chemicalbook.com]

- 2. Isoleucine - Wikipedia [en.wikipedia.org]

- 3. DL Isoleucine Manufacturer,Exporter,Supplier [avanschem.com]

- 4. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 5. Alloisoleucine, DL- | C6H13NO2 | CID 99288 - PubChem [pubchem.ncbi.nlm.nih.gov]

theoretical pKa and isoelectric point of DL-Isoleucine

An In-depth Technical Guide on the Theoretical pKa and Isoelectric Point of DL-Isoleucine

Introduction

Isoleucine (Ile or I) is an essential α-amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1] Its structure contains an α-amino group, an α-carboxylic acid group, and a hydrophobic hydrocarbon side chain.[1] As with all amino acids, isoleucine's ionizable groups—the α-carboxyl and α-amino groups—exhibit characteristic acid-base properties. These properties are quantified by the pKa values, which represent the pH at which a group is 50% ionized. The isoelectric point (pI) is the specific pH at which the net charge of the molecule is zero.[2]

Understanding the pKa and pI of isoleucine is critical for researchers, scientists, and drug development professionals. These parameters govern the molecule's charge state in various physiological environments, which in turn influences its solubility, protein structure, and interactions with other molecules.[3][4] This guide provides a comprehensive overview of the , methods for their determination, and the logical relationship between these fundamental properties.

Quantitative Data: pKa and Isoelectric Point of DL-Isoleucine

The ionization constants and the isoelectric point of isoleucine are well-documented. The α-carboxyl group (pKa₁) is significantly more acidic than the α-ammonium group (pKa₂). The side chain of isoleucine is a non-ionizable hydrophobic alkyl group under typical physiological conditions.

| Parameter | Description | Reported Value Range | Reference Source(s) |

| pKa₁ | Acid dissociation constant of the α-carboxyl group (-COOH) | 2.32 - 2.36 | |

| pKa₂ | Acid dissociation constant of the α-amino group (-NH₃⁺) | 9.60 - 9.76 | |

| pI | Isoelectric Point (pH at which net charge is zero) | 5.98 - 6.02 |

Methodologies for Determination

The pKa and pI of amino acids can be determined through both experimental and computational methods.

Experimental Protocols

3.1.1 Acid-Base Titration

Acid-base titration is a foundational experimental technique to determine the pKa values of ionizable groups.

-

Principle: The protocol involves titrating a solution of the amino acid with a strong base (e.g., NaOH) and monitoring the pH change. A titration curve is generated by plotting the pH versus the equivalents of base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The isoelectric point can be estimated as the pH at the first equivalence point, where the amino acid exists predominantly as a zwitterion.

-

Methodology:

-

Preparation: A known concentration of DL-Isoleucine solution is prepared in deionized water. The initial pH of the solution is measured.

-

Titration with Acid (Optional but recommended for a complete curve): The solution is first titrated with a standardized strong acid (e.g., HCl) to fully protonate all species. The pH is recorded after each incremental addition of acid.

-

Titration with Base: The acidic solution is then titrated with a standardized strong base (e.g., NaOH). The pH is recorded at regular, small volume increments of the titrant.

-

Data Analysis: The collected data (pH vs. volume of titrant) is plotted. The pKa₁ is the pH at which half an equivalent of base has been added to neutralize the α-carboxyl group. The pKa₂ is the pH at which one and a half equivalents of base have been added. The pI is the average of pKa₁ and pKa₂.

-

3.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine pKa values with high accuracy.

-

Principle: The chemical shifts of atomic nuclei, particularly ¹³C and ¹⁵N, are sensitive to the protonation state of nearby functional groups. By monitoring the chemical shifts of specific atoms in the amino acid as a function of pH, a titration curve can be generated, and the pKa can be determined from the inflection point.

Computational Protocols

Computational methods are increasingly used to predict pKa values, offering a theoretical approach that can complement experimental data.

-

Principle: These methods calculate the free energy change associated with the deprotonation of an ionizable group. Common approaches include:

-

Poisson-Boltzmann Methods: These methods treat the solvent as a continuous medium with a high dielectric constant and the molecule as a low-dielectric cavity. The Poisson-Boltzmann equation is solved to calculate the electrostatic contribution to the solvation free energy.

-

Molecular Dynamics (MD) Simulations: MD-based methods simulate the dynamic behavior of the amino acid and surrounding solvent molecules at an atomic level. Free energy perturbation or thermodynamic integration techniques can be used to calculate the pKa.

-

Quantum Mechanical (QM) Methods: QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and can be used to calculate the intrinsic acidity of a group. These are often combined with solvation models to predict pKa in solution.

-

Logical Relationships and Visualization

The relationship between pH, pKa, and the charge state of isoleucine is fundamental to understanding its behavior. The isoelectric point is a direct consequence of the pKa values of its ionizable groups.

Calculation of the Isoelectric Point (pI)

For an amino acid with two ionizable groups like isoleucine, the isoelectric point is the average of the two pKa values.

pI = (pKa₁ + pKa₂) / 2

Using the representative values of pKa₁ ≈ 2.36 and pKa₂ ≈ 9.60:

pI = (2.36 + 9.60) / 2 = 5.98

At this pH, the concentration of the positively charged form is equal to the concentration of the negatively charged form, resulting in a net charge of zero for the overall population of molecules.

Diagram of Isoleucine Protonation and pI Calculation

The following diagram illustrates the protonation states of isoleucine in response to changing pH and the logical flow for determining its isoelectric point.

References

Solubility of DL-Isoleucine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of DL-Isoleucine in various organic solvents. The document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the solubility characteristics of this essential amino acid. The guide details experimental protocols for solubility determination and presents available quantitative data in a structured format.

Introduction

DL-Isoleucine, a racemic mixture of the essential amino acid isoleucine, plays a crucial role in various physiological processes. Understanding its solubility in organic solvents is paramount for a range of applications, including drug formulation, purification processes, and the synthesis of peptides and other pharmaceuticals. The solubility of amino acids is influenced by the properties of both the solute (DL-Isoleucine) and the solvent, such as polarity, hydrogen bonding capacity, and the nature of the amino acid's side chain.[1] Generally, amino acids exhibit high solubility in polar solvents like water and are less soluble in nonpolar organic solvents.[2] The presence of both a carboxylic acid and an amino group gives isoleucine zwitterionic properties, which significantly affects its interaction with different solvent environments.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of Isoleucine in various organic solvents. It is important to note that much of the available literature focuses on the L-enantiomer, and specific data for the DL-racemic mixture in a wide range of pure organic solvents is limited. The data presented below for L-Isoleucine can serve as a valuable reference point, though slight variations in solubility for the DL-form may exist.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |

| Ethanol (95%) | Not Specified | Practically Insoluble[3] | Descriptive |

| Hot Alcohol | Not Specified | Slightly Soluble[2] | Descriptive |

| Ether | Not Specified | Insoluble[4] | Descriptive |

Note: "Practically Insoluble" and "Slightly Soluble" are qualitative terms from pharmacopeial standards and indicate very low solubility. For precise quantitative applications, experimental determination is recommended.

Experimental Protocols

Accurate determination of DL-Isoleucine solubility is critical for research and development. Several methods are employed for this purpose, each with its own advantages and limitations. The choice of method often depends on the expected solubility range, the nature of the solvent, and the available analytical instrumentation.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility. It is particularly useful for solutes with moderate to high solubility.

Methodology:

-

Saturation: An excess amount of DL-Isoleucine is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. Constant temperature is maintained using a thermostatic bath.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of the amino acid).

-

Mass Determination: The container with the dried residue (DL-Isoleucine) is weighed. The mass of the dissolved DL-Isoleucine is determined by subtracting the initial weight of the empty container.

-

Calculation: The solubility is calculated and expressed as grams of solute per 100 mL of solvent or in other appropriate units.

Spectrophotometric Method

Spectrophotometric methods are suitable for determining the solubility of compounds with low to moderate solubility and are often used when the solute has a chromophore or can be derivatized to produce a colored product.

Methodology:

-

Saturation and Equilibration: A saturated solution of DL-Isoleucine is prepared in the organic solvent as described in the gravimetric method.

-

Sample Preparation: A known volume of the clear, saturated solution is carefully withdrawn and diluted with a suitable solvent to a concentration that falls within the linear range of the spectrophotometer.

-

Derivatization (if necessary): If DL-Isoleucine does not absorb light in the UV-Vis range, a derivatizing agent that reacts with amino acids to form a colored compound is added. Ninhydrin is a common reagent for this purpose, which reacts with amino acids to produce a deep purple color.

-

Spectrophotometric Measurement: The absorbance of the diluted solution (or the derivatized solution) is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Quantification: The concentration of DL-Isoleucine in the diluted sample is determined using a pre-established calibration curve prepared with standard solutions of known DL-Isoleucine concentrations.

-

Calculation: The solubility in the original saturated solution is calculated by taking into account the dilution factor.

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC is a highly sensitive and specific method for determining the concentration of solutes, making it ideal for compounds with very low solubility.

Methodology:

-

Saturated Solution Preparation: A saturated solution of DL-Isoleucine is prepared in the organic solvent at a constant temperature.

-

Sample Filtration and Dilution: A sample of the saturated solution is filtered through a sub-micron filter (e.g., 0.22 µm) to remove any undissolved particles. The filtrate is then diluted with a suitable mobile phase to a concentration appropriate for UPLC analysis.

-

UPLC Analysis:

-

Instrumentation: An ACQUITY UPLC system equipped with a suitable detector (e.g., TUV detector) is used.

-

Column: A column suitable for amino acid analysis, such as an AccQ•Tag™ Ultra column, is employed.

-

Mobile Phase: A gradient of appropriate solvents is used to achieve separation.

-

Derivatization: Pre-column derivatization with a reagent like AccQ•Fluor™ Ultra Reagent (AQC) is often performed to enhance detection sensitivity.

-

-

Quantification: The concentration of DL-Isoleucine in the sample is determined by comparing the peak area from the chromatogram to a calibration curve generated from standard solutions of known concentrations.

-

Solubility Calculation: The solubility is calculated based on the measured concentration and the dilution factor used.

Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of DL-Isoleucine solubility.

Conclusion

This technical guide has outlined the current understanding of DL-Isoleucine solubility in organic solvents and provided detailed experimental protocols for its determination. While quantitative data for the DL-racemic mixture in pure organic solvents is not extensively available, the methodologies described herein provide a robust framework for researchers to generate such data. The choice of experimental method should be guided by the specific requirements of the study, including the expected solubility range and the analytical capabilities at hand. Accurate solubility data is essential for the effective use of DL-Isoleucine in pharmaceutical and chemical applications.

References

Unraveling the Solid-State Landscape of DL-Isoleucine: A Technical Guide to Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals